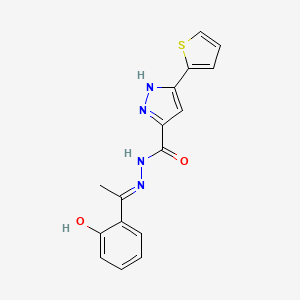

(E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Description

This compound belongs to the class of pyrazole-carbohydrazide derivatives, characterized by a pyrazole core (1H-pyrazole) substituted at position 3 with a thiophen-2-yl group and at position 5 with a carbohydrazide moiety. The (E)-configuration of the imine group in the ethylidene linker (1-(2-hydroxyphenyl)ethylidene) is critical for its stereochemical stability and biological interactions .

Propriétés

IUPAC Name |

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-10(11-5-2-3-6-14(11)21)17-20-16(22)13-9-12(18-19-13)15-7-4-8-23-15/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBDANNRNRJDFS-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=CS2)/C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

Formation of the Pyrazole Core: The initial step often involves the cyclization of a suitable hydrazine derivative with a 1,3-diketone or β-keto ester to form the pyrazole ring.

Introduction of the Thiophene Ring: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Schiff Base Formation: The final step involves the condensation of the pyrazole derivative with 2-hydroxyacetophenone to form the Schiff base, resulting in the target compound.

Industrial Production Methods

While the laboratory synthesis of (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is well-documented, industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance efficiency and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.

Reduction: The Schiff base can be reduced to form the corresponding amine.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as promising anticancer agents. For instance, a study demonstrated that pyrazole derivatives exhibited significant inhibitory effects on the growth of A549 lung cancer cells. The mechanism involved the induction of apoptosis in cancer cells, suggesting that compounds like (E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide could be further explored for their anticancer properties .

Antimicrobial Properties

Pyrazole derivatives have also been investigated for their antimicrobial activities. For example, a series of substituted pyrazoles showed good antibacterial activity against various pathogenic bacteria. The presence of the thiophene moiety in the structure enhances its biological activity, making it a candidate for developing new antimicrobial agents .

Corrosion Inhibition

Corrosion Inhibitors

The compound has been studied for its effectiveness as a corrosion inhibitor in various environments. Hydroxyphenyl hydrazides have been identified as environmentally friendly corrosion inhibitors due to their ability to form protective films on metal surfaces. The compound's structure allows it to interact with metal ions effectively, reducing corrosion rates significantly .

Material Science

Synthesis of Novel Materials

The synthesis of (E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide has been explored in the context of developing new materials with specific properties. For example, its incorporation into polymer matrices has shown potential in enhancing mechanical properties and thermal stability .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazole ring and the thiophene group can significantly influence its pharmacological properties. Studies have indicated that modifications can lead to enhanced potency against specific targets, making it a valuable scaffold for drug design .

Data Tables

Mécanisme D'action

The mechanism by which (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The Schiff base can form reversible covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the aromatic rings can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural Variations in Pyrazole-Carbohydrazide Derivatives

The following analogs share the pyrazole-carbohydrazide backbone but differ in substituents, influencing their physicochemical and biological properties:

Spectroscopic and Crystallographic Data

- IR Spectroscopy : All analogs show N–H stretching (3200–3300 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹). The target compound’s hydroxyl group exhibits O–H stretch at ~3400 cm⁻¹ .

- NMR : Thiophene protons resonate at δ 6.8–7.5 ppm (¹H); pyrazole C-5 carbonyl appears at δ 160–165 ppm (¹³C) .

- X-ray Crystallography :

Analytical and Computational Tools

Activité Biologique

(E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through the condensation reaction of 1-(2-hydroxyphenyl)ethanone with thiophene-2-carbohydrazide. The resulting structure features a pyrazole ring, which is known for its pharmacological significance. The compound's molecular formula is , and it possesses distinct functional groups that contribute to its biological activity.

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to (E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide have demonstrated inhibitory effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes associated with tumor growth, such as BRAF(V600E) and EGFR .

Anti-inflammatory Properties

In addition to antitumor effects, pyrazole derivatives are noted for their anti-inflammatory activities. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo . This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against a range of bacteria and fungi. For example, studies report that certain derivatives exhibit Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa . This suggests that (E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide may possess similar antimicrobial potential.

Case Study 1: Antitumor Efficacy

In a controlled study, a series of pyrazole derivatives were tested against human cancer cell lines. The results indicated that compounds with structural similarities to (E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide exhibited IC50 values ranging from 10 to 30 µM, demonstrating potent antitumor activity .

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory mechanism of pyrazole derivatives by measuring nitric oxide (NO) production in macrophages. Results showed a significant reduction in NO levels upon treatment with these compounds, indicating their potential as anti-inflammatory agents .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.